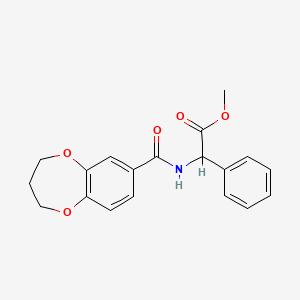
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate, commonly known as MDBP, is a synthetic compound that belongs to the family of psychoactive substances. It is a potent stimulant and has been found to have significant effects on the central nervous system. The compound has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications.
作用機序
MDBP exerts its effects on the central nervous system by acting as a potent stimulant. The compound increases the release of dopamine and norepinephrine by inhibiting their reuptake, which leads to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of the corresponding receptors, which produces the stimulant effects of the compound.
Biochemical and Physiological Effects
MDBP has been found to have significant biochemical and physiological effects on the body. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature, which are all characteristic of stimulant drugs. Additionally, the compound has been shown to have significant effects on the reward pathways in the brain, which may contribute to its addictive potential.
実験室実験の利点と制限
MDBP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its potency, which makes it an effective tool for studying the effects of stimulant drugs on the central nervous system. Additionally, the compound has a relatively long half-life, which allows for sustained effects over a prolonged period. However, one of the main limitations of using MDBP in laboratory experiments is its potential for abuse, which may limit its use in certain settings.
将来の方向性
There are several future directions for research on MDBP. One area of interest is the potential therapeutic applications of the compound. Studies have shown that MDBP may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other conditions that involve deficits in dopamine and norepinephrine signaling. Additionally, further research is needed to explore the potential risks associated with the use of MDBP, particularly its potential for abuse and addiction. Finally, more studies are needed to explore the potential long-term effects of the compound on the central nervous system and other organ systems.
合成法
MDBP is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methyl phenylacetate in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the final compound.
科学的研究の応用
MDBP has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where the compound has been found to have significant effects on the central nervous system. Studies have shown that MDBP can increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention.
特性
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)17(13-6-3-2-4-7-13)20-18(21)14-8-9-15-16(12-14)25-11-5-10-24-15/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPIPADGMSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)

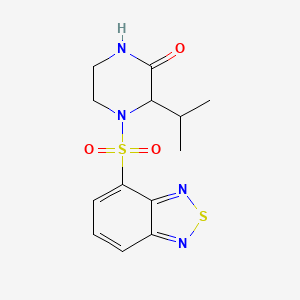
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
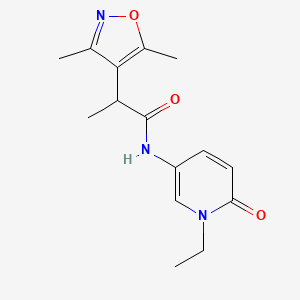
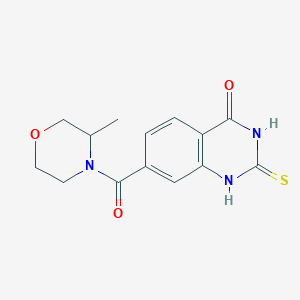

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)
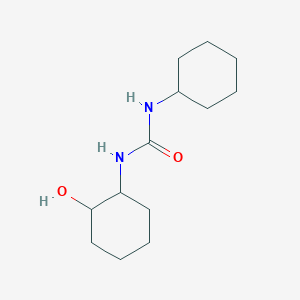
![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
